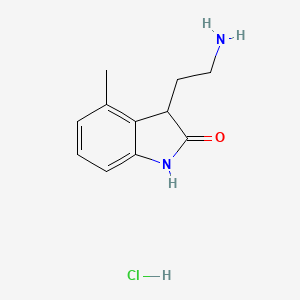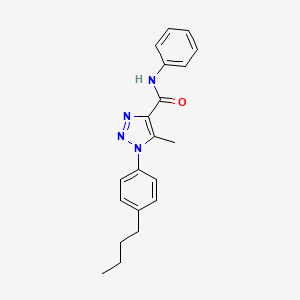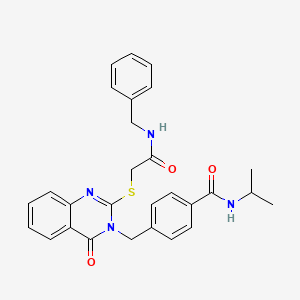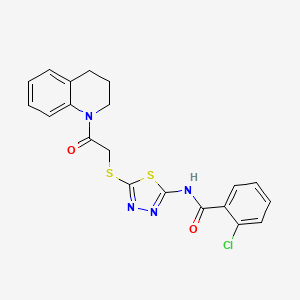
3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride, also known as AMMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
Neurotransmitter and Neuroprotective Agent
EN300-27699207 shares structural similarities with serotonin and melatonin. As an important neurotransmitter, it plays a key role in daily behavioral and physiological states in humans . Its conformational flexibility is crucial for binding to receptor sites. Additionally, EN300-27699207 acts as an antioxidant, protecting lipids and proteins from peroxidation. Understanding its role in neurotransmission and neuroprotection is essential for therapeutic applications.
Antioxidant Properties
Indole derivatives, including EN300-27699207, exhibit potent antioxidant activity. They scavenge free radicals, preventing oxidative damage to cellular components. Researchers have explored their efficacy in protecting biological systems, such as lipids and proteins, from peroxidation . Investigating the specific mechanisms underlying this antioxidant activity can guide drug development and disease prevention strategies.
Anti-HIV Activity
EN300-27699207 derivatives have been synthesized and screened for anti-HIV activity. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were evaluated against HIV-1 and HIV-2 strains. Understanding their interactions with viral components and potential inhibition mechanisms is crucial for antiviral drug development .
Drug Design and Optimization
EN300-27699207’s unique structure offers opportunities for drug design. Computational studies, such as molecular dynamics and density functional theory calculations, can guide modifications to enhance its stability, binding affinity, and pharmacokinetics. Researchers can explore its interactions with target proteins and predict potential drug candidates.
特性
IUPAC Name |
3-(2-aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-3-2-4-9-10(7)8(5-6-12)11(14)13-9;/h2-4,8H,5-6,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNBGMZGEXRSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=CC=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2438625.png)

![3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2438627.png)
![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)
![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)

![2-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one](/img/structure/B2438637.png)
![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)

